N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
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Description
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of “N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide” would require more detailed information or computational analysis for accurate determination.Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives can be quite diverse, depending on the specific functional groups present in the molecule . Without specific information on “this compound”, it’s challenging to provide a detailed analysis of its chemical reactions.Mechanism of Action
The mechanism of action of a compound is highly dependent on its structure and the biological system it interacts with. While piperidine derivatives are known to exhibit a wide range of biological activities , the specific mechanism of action for “N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide” is not available in the literature.
Future Directions
Piperidine derivatives are a significant area of research in medicinal chemistry due to their wide range of biological activities . Future research could focus on the synthesis, characterization, and biological evaluation of “N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide” to explore its potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-10-6-7-14-13(15-10)17-8-2-3-11(9-17)16-20(18,19)12-4-5-12/h6-7,11-12,16H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFLPJKKEBJCKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCCC(C2)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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